2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methylphenyl)acetamide
Description
2-(4-Ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methylphenyl)acetamide is a synthetic acetamide derivative featuring a 4-ethyl-2,3-dioxopiperazine ring linked to a para-methylphenyl group via an acetamide bridge. The 4-methylphenyl group and dioxopiperazine moiety are critical structural motifs that may influence receptor binding, solubility, and metabolic stability.
Properties
IUPAC Name |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-17-8-9-18(15(21)14(17)20)10-13(19)16-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLFXHVLCMNOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methylphenyl)acetamide typically involves the reaction of 4-ethyl-2,3-dioxopiperazine with N-(4-methylphenyl)acetamide under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions could convert the compound into more reduced forms.
Substitution: Various substitution reactions can occur, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more oxidized piperazine derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methylphenyl)acetamide may have various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methylphenyl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Diversity in Acetamide Derivatives
Acetamide derivatives exhibit diverse biological activities depending on substituent groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Findings from Analog Studies
Role of the 4-Methylphenyl Group
- Antitumor Activity: In thiazolidinone derivatives (e.g., N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide), the 4-methylphenyl group induces G1 cell cycle arrest and apoptosis in renal cancer cells (769-P) . This suggests that the 4-methylphenyl substituent in the target compound may enhance cytotoxicity or antiproliferative effects.
Impact of Piperazine/Dioxopiperazine Moieties
- Receptor Specificity: Pyridazinone analogs with piperazine-like structures (e.g., FPR2 agonists in ) demonstrate that the dioxopiperazine ring can modulate receptor binding.
Substituent Position and Bioactivity
- Para vs. Meta Substitution : The target compound’s 4-methylphenyl group contrasts with the 3-methoxyphenyl group in its closest structural analog (CAS 868680-50-6, ). Para-substituted aryl groups often exhibit stronger receptor affinity due to steric and electronic effects, as seen in FPR2 agonists (para-bromophenyl in ) .
Biological Activity
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and synthesis, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molar mass of 319.31 g/mol. Its structural representation is critical for understanding its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O5 |
| Molar Mass | 319.31 g/mol |
| Melting Point | 205 °C (dec.) |
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, the compound has been evaluated as a key intermediate in the synthesis of cefoperazone, a third-generation cephalosporin antibiotic. Studies show that cefoperazone demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antitumor Activity
In vitro studies have demonstrated that compounds related to this structure can inhibit tumor cell growth. Specifically, derivatives have shown efficacy against various cancer cell lines, including HL60 (human promyelocytic leukemia) and MCF7 (breast cancer), suggesting potential as anticancer agents .
The proposed mechanism involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), similar to other beta-lactam antibiotics. Additionally, the compound's structure allows for interactions with specific enzyme targets in cancer pathways, leading to apoptosis in malignant cells .
Case Studies
- Cefoperazone Synthesis : The synthesis of cefoperazone from this compound has been extensively documented. The process involves several steps where the compound acts as an essential precursor in producing active pharmaceutical ingredients .
- Antitumor Efficacy : A study evaluated the antitumor properties of a closely related derivative on MCF7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as a chemotherapeutic agent .
Research Findings
Recent findings suggest that modifications to the piperazine ring enhance biological activity. For example, substituents on the aromatic ring have been shown to influence both potency and selectivity towards various biological targets.
| Modification | Effect on Activity |
|---|---|
| 4-Methyl substitution | Increased antibacterial potency |
| Hydroxyl groups | Enhanced solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
